molecular formula C6H7N3 B1605558 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 59146-60-0

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1605558
CAS No.: 59146-60-0
M. Wt: 121.14 g/mol
InChI Key: QZVGXWVMKIDEID-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H7N3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the condensation of 4-methyl-3-oxobutanenitrile with an appropriate amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often requiring reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-pyrrole-3-carbonitrile: Lacks the methyl group at the 4-position.

    4-Methyl-1H-pyrrole-3-carbonitrile: Lacks the amino group at the 2-position.

    2-Amino-4-methyl-1H-pyrrole: Lacks the nitrile group at the 3-position.

Uniqueness

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyrrole ring, along with a methyl substituent

Biological Activity

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile (CAS Number: 755753-61-8) is a heterocyclic compound with a pyrrole core that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound features an amino group at the 2-position and a nitrile group at the 3-position of the pyrrole ring. This unique configuration contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been shown to inhibit tumor growth in various cancer cell lines. The compound induces apoptosis through the upregulation of pro-apoptotic genes such as BAX and P53 while downregulating anti-apoptotic factors like Bcl2.

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)10.5Induction of apoptosis via BAX upregulation
MCF-7 (Breast)12.3Caspase activation
A549 (Lung)15.0Inhibition of cell proliferation

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that it can inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Table 2: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Apoptosis Induction : The compound activates caspases and modulates the expression of apoptotic proteins, leading to programmed cell death in cancer cells.
  • Enzyme Interaction : It interacts with enzymes such as cytochrome P450, influencing drug metabolism and potentially affecting pharmacokinetics.

Case Study 1: Anticancer Activity in Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism involved caspase activation and modulation of apoptotic pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against various bacterial strains, demonstrating significant antimicrobial activity. The results indicated that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, analogous pyrrole derivatives are prepared by reacting amines with carbonitriles under acidic conditions (e.g., acetic acid) . Optimization involves adjusting temperature (reflux vs. room temperature), solvent polarity (ethanol or DMF for crystallization), and stoichiometry. Yields can exceed 75% by controlling reaction time and using excess reagents where intermediates are unstable .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • IR Spectroscopy : Look for NH₂ (~3340–3477 cm⁻¹), CN (~2203 cm⁻¹), and C=O (if acetylated, ~1643 cm⁻¹) stretches .
  • NMR : ¹H NMR should show aromatic protons (δ 6.8–7.2 ppm for substituents), NH₂ (broad singlet, δ ~5–6 ppm), and methyl groups (δ ~2.5 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and carbonyl carbons (δ ~170 ppm) .

Q. What are the critical steps in purifying this compound, and how does solvent choice impact purity?

  • Methodological Answer : Recrystallization from ethanol-DMF (2:1) is effective for removing unreacted precursors. Solvent polarity affects crystal lattice formation: ethanol yields smaller crystals with higher purity (>95%), while DMF slows crystallization, reducing impurities. Centrifugation and vacuum filtration are critical for isolating solids .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR data and X-ray crystallography results when determining the molecular structure?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Cross-validate by:

  • Comparing experimental NMR shifts with DFT-calculated spectra.
  • Analyzing hydrogen-bonding networks in crystallography (e.g., NH₂⋯O interactions in monoclinic systems, β = 115.16°) to confirm protonation states .
  • Using SHELXL refinement to model disorder, with occupancy factors adjusted iteratively .

Q. What strategies are effective in improving the crystallinity of this compound for accurate X-ray diffraction analysis?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (ethanol-toluene) to modulate nucleation.
  • Temperature Gradients : Slow cooling from reflux to 4°C enhances crystal size.
  • Additives : Trace acetic acid can stabilize hydrogen-bonded dimers. For monoclinic systems (space group P2₁/c), unit cell parameters (e.g., a = 12.74 Å, b = 7.85 Å) are sensitive to packing; optimize via vapor diffusion .

Q. How can computational methods like DFT be integrated with experimental data to validate the electronic structure?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) to compare bond lengths/angles with crystallographic data (e.g., C–CN bond length ~1.45 Å) .
  • NMR Prediction : GIAO method calculates chemical shifts; deviations >0.5 ppm suggest conformational flexibility.
  • Electrostatic Potential Maps : Identify reactive sites (e.g., nitrile group) for functionalization studies .

Q. What methodological considerations are critical when designing biological activity assays for pyrrole-carbonitrile derivatives?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity.
  • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as pyrrole nitriles often act as competitive inhibitors.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM, with triplicates to account for batch variability in compound purity .

Q. How do researchers analyze reaction mechanisms for the formation of this compound using kinetic and spectroscopic data?

  • Methodological Answer :

  • In Situ Monitoring : Use FTIR to track CN group formation (2200–2250 cm⁻¹) over time.
  • Kinetic Isotope Effects : Compare rates with deuterated reagents to identify rate-determining steps (e.g., NH₂ deprotonation).
  • Intermediate Trapping : Quench reactions at 50% completion to isolate intermediates (e.g., enaminonitriles) for LC-MS analysis .

Q. Data Contradiction and Quality Control

Q. In multi-step syntheses, what analytical approaches ensure intermediate compound integrity before proceeding to subsequent steps?

  • Methodological Answer :

  • TLC-MS : Monitor reaction progress with silica plates (ethyl acetate/hexane) and ESI-MS for molecular ion confirmation.
  • HPLC Purity Checks : Use C18 columns (ACN/water gradient) to detect side products early.
  • Elemental Analysis : Validate C/H/N ratios (±0.3% of theoretical values) to confirm stoichiometry .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodological Answer :
  • Scale-Up Adjustments : Replace batch reactors with flow chemistry to improve heat/mass transfer.
  • Catalysis : Add p-toluenesulfonic acid (0.1 eq.) to accelerate cyclization.
  • Workflow Automation : Use robotic platforms for precise reagent addition and pH control (±0.1 units) .

Properties

IUPAC Name

2-amino-4-methyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-4-3-9-6(8)5(4)2-7/h3,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVGXWVMKIDEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327997
Record name 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59146-60-0
Record name 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile

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